Cas no 116310-64-6 (Clibadiolide)

Clibadiolide structure
Clibadiolide structure
Product Name:Clibadiolide
CAS-nummer:116310-64-6
MF:C44H58O12
MW:778.9258023114
CID:1205823
Update Time:2024-03-01

Clibadiolide Chemische en fysische eigenschappen

Naam en identificatie

    • 2,6,10-Dodecatrienoicacid,12-(acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-2-(4-methyl-3-methylenepentyl)-,(3aS,4S,5S,6E,10E,11aR)-6-formyl-2,3,3a,4,5,8,9,11a-octahydro-4-[[2-(hydroxymethyl)-1-oxo-2-propen-1-yl]oxy]-10-methyl-3-methylene-2-oxocyclodeca[b]fu
    • 2,6,10-Dodecatrienoicacid,12-(acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-2-(4-methyl-3-methylenepentyl)-,(3aS,4S,5S,6E,10E,11aR)-6-formyl-2,3,3a,4,5,8,9,11a-octahydro-4-[[2-(hydroxymethyl)-1-oxo-2-propenyl]oxy]-10-methyl-3-methylene-2-oxocyclodeca[b]furan-5-ylester, (2Z,6Z,10Z)- (9CI)
    • 2,6,10-Dodecatrienoic acid,12-(acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-2-(4-methyl-3-methylenepentyl)-,6-formyl-2,3,3a,4,5,8,9,11a-octahydro-4-[[2-(hydroxymethyl)-1-oxo-2-propenyl]oxy]-10-methyl-3-methylene-2-oxocyclodeca[b]furan-5-ylester, [3aS-[3aR*,4R*,5R*(2Z,6Z,10Z),6E,10E,11aS*]]-
    • Cyclodeca[b]furan,2,6,10-dodecatrienoic acid deriv.
    • Clibadiolide
    • 2,6,10-Dodecatrienoicacid,12-(acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-2-(4-methyl-3-methylenepentyl)-,(3aS,4S,5S,6E,10E,11
    • 2,6,10-Dodecatrienoicacid,12-(acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-2-(4-methyl-3-methylenepentyl)-,(3aS,4S,5S,6E,10E,11aR)-6-formyl-2,3,3a,4,5,8,9,11a-octahydro-4-[[2-(hydroxymethyl)-1-oxo-2-pro
    • 2,6,10-Dodecatrienoic acid,12-(acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-2-(4-methyl-3-methylenepentyl)-,6-formyl-2,3,3a,4,5,8,9,11a-octahydro-4-[[2-(h
    • 2,6,10-Dodecatrienoic acid, 12-(acetyloxy)-6-[(acetyloxy)methyl]-10-methyl-2-(4-methyl-3-methylenepentyl)-, (3aS,4S,5S,6E,10E,11aR)-6-formyl-2,3,3a,4,5,8,9,11a-octahydro-4-[[2-(hydroxymethyl)-1-oxo-2-propen-1-yl]oxy]-10-methyl-3-methylene-2-oxocyclodeca[b]furan-5-yl ester, (2Z,6Z,10Z)-
    • Inchi: 1S/C44H58O12/c1-27(2)30(5)19-20-36(17-12-16-35(26-53-34(9)48)15-10-13-28(3)21-22-52-33(8)47)44(51)55-40-37(25-46)18-11-14-29(4)23-38-39(32(7)43(50)54-38)41(40)56-42(49)31(6)24-45/h15,17-18,21,23,25,27,38-41,45H,5-7,10-14,16,19-20,22,24,26H2,1-4,8-9H3/b28-21-,29-23+,35-15-,36-17-,37-18-/t38-,39+,40+,41+/m1/s1
    • InChI-sleutel: QLBJSUHGWCUOJG-ZCMLWLRVSA-N
    • LACHT: C(O[C@H]1C(C=O)=CCCC(C)=C[C@]2([H])[C@@]([H])([C@@H]1OC(=O)C(CO)=C)C(=C)C(=O)O2)(=O)/C(/CCC(=C)C(C)C)=C\CC/C(/COC(C)=O)=C/CC/C(/C)=C\COC(C)=O |c:5,t:10|

Berekende eigenschappen

  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 56
  • XLogP3: 5.892
Aanbevolen leveranciers
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited